molecular formula C10H15N3 B109231 1-(6-Methylpyridin-2-yl)piperazine CAS No. 55745-89-6

1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231
CAS No.: 55745-89-6
M. Wt: 177.25 g/mol
InChI Key: VOSMEFSBAHULFT-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅N₃. It is characterized by a piperazine ring attached to a 6-methylpyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperazine ring provides a scaffold that can interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methylpyridin-2-yl)piperazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSMEFSBAHULFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371723
Record name 1-(6-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-89-6
Record name 1-(6-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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